

# Advanced Technical Guide: Plant Growth Stimulating Effects of Pyrazolyl-Pyridazine Derivatives

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## Compound of Interest

Compound Name:	6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol
CAS No.:	311812-76-7
Cat. No.:	B2864508

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## Executive Summary

**Context:** Historically, nitrogen-rich heterocycles like pyrazoles and pyridazines have been dominated by their application as herbicides (e.g., PDS inhibitors like norflurazon or HPPD inhibitors). However, recent structure-activity relationship (SAR) profiling has revealed a "pharmacological flip" where specific structural modifications—particularly the fusion or linkage of pyrazole and pyridazine rings via oxo-bridges—yield potent plant growth regulators (PGRs).

**Technical Thesis:** This guide explores the synthesis and application of pyrazolyl-pyridazine hybrids. Unlike their herbicidal cousins which disrupt carotenoid biosynthesis, these specific derivatives exhibit auxin-cytokinin mimetic activity, stimulating root elongation, biomass accumulation, and photosynthetic pigment stabilization in crops like *Triticum aestivum* (wheat) and *Solanum lycopersicum* (tomato).

## Part 1: Chemical Architecture & SAR

## The Hybrid Scaffold

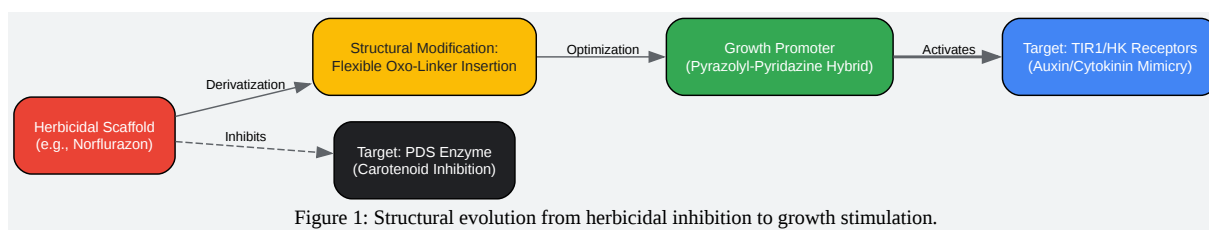
The core efficacy of these agents lies in the bi-heterocyclic scaffold. The synergistic coupling of a pyrazole ring (electron-rich, 5-membered) with a pyridazine ring (electron-deficient, 6-membered) creates a "push-pull" electronic system that interacts favorably with plant hormone receptors.

Key Structural Features for Agonism:

- The Linker: A flexible oxygen or oxoethyl bridge ( ) between the rings is critical. Rigid fusion often leads to cytotoxicity, whereas flexible linkage allows the molecule to adopt conformations that fit the auxin-binding pocket (TIR1/AFB).
- N-Substitution: Phenyl or substituted aryl groups at the pyridazine position enhance lipophilicity, facilitating transport across the cuticle.
- Regiochemistry: The 6-position of the pyridazinone core is the optimal attachment point for the pyrazolyl moiety to maximize growth-promoting effects.

## Visualization: Structural Logic

The following diagram illustrates the structural transition from herbicidal activity to growth stimulation.



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## Part 2: Mechanism of Action (MOA)

The growth-stimulating effects are not merely nutritional but hormonal. These derivatives act as synthetic allosteric modulators of the plant's endogenous signaling pathways.

## Auxin-Like Activity (Root System Architecture)

The pyrazolyl-pyridazine moiety mimics Indole-3-acetic acid (IAA).

- Mechanism: The compound enters the cell via passive diffusion (due to lipophilic aryl groups) and binds to the TIR1/AFB receptor complex.
- Outcome: This promotes the degradation of Aux/IAA repressor proteins via the ubiquitin-proteasome pathway, releasing ARF transcription factors.
- Phenotype: Enhanced lateral root formation and coleoptile elongation.

## Cytokinin-Like Activity (Pigment Stabilization)

Unlike pure auxins, these hybrids also exhibit cytokinin-like properties, likely through interaction with Histidine Kinase (HK) receptors.

- Mechanism: Stimulation of the phosphorelay system leading to the activation of Type-B ARRs.
- Outcome: Upregulation of chlorophyll biosynthesis genes and downregulation of chlorophyllase (degradation enzyme).
- Phenotype: "Stay-green" effect, delayed senescence, and increased photosynthetic efficiency.

## Visualization: Signaling Pathway

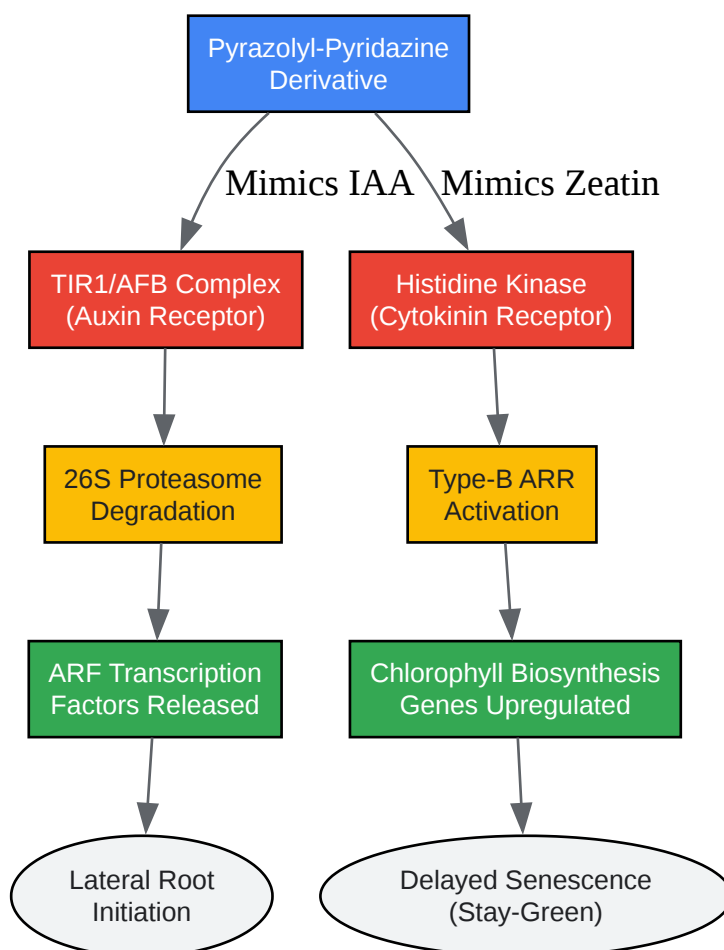


Figure 2: Dual-action signaling pathway of pyrazolyl-pyridazine derivatives.

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## Part 3: Experimental Protocols

### Protocol A: Synthesis of Active Hybrid (Compound 8)

Target Molecule: 6-[2-(1H-pyrazol-1-yl)-2-oxoethoxy]-2-phenylpyridazin-3(2H)-one.[1]

Rationale: This protocol utilizes a convergent synthesis strategy, coupling a pre-functionalized pyridazinone core with a pyrazole linker.

Reagents:

- 3,6-Dichloropyridazine
- Phenylhydrazine

- Chloroacetyl chloride[2]
- Sodium ethoxide (NaOEt)
- Pyrazole[1][3][4][5][6][7][8][9][10][11]

#### Step-by-Step Methodology:

- Core Formation: Reflux 3,6-dichloropyridazine with phenylhydrazine in ethanol for 4 hours. Hydrolysis of the intermediate yields 6-chloro-2-phenylpyridazin-3(2H)-one.
- Hydroxylation: Treat the chloro-intermediate with aqueous NaOH (10%) under reflux to convert the C6-Cl to a C6-OH group, yielding 6-hydroxy-2-phenylpyridazin-3(2H)-one.
- Linker Preparation: React 1H-pyrazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dry dichloromethane (DCM) at 0°C to form 1-(chloroacetyl)pyrazole.
- Coupling (The Critical Step):
  - Dissolve the 6-hydroxy-pyridazinone (from Step 2) in anhydrous DMF.
  - Add Potassium Carbonate ( ) as a base.
  - Add 1-(chloroacetyl)pyrazole dropwise.
  - Stir at 60°C for 6 hours.
  - Note: The base facilitates the nucleophilic attack of the pyridazinone oxygen onto the alpha-carbon of the linker.
- Purification: Pour reaction mixture into ice water. Filter the precipitate and recrystallize from ethanol.

## Protocol B: Wheat Coleoptile Bioassay (Growth Stimulation)

Objective: Quantify auxin-like elongation activity.

- Seed Prep: Sterilize *Triticum aestivum* seeds (cv. Antonivka or similar) with 1% NaClO for 10 mins. Rinse 5x with distilled water.
- Germination: Dark incubate at 25°C for 72 hours.
- Sectioning: Excise 10 mm coleoptile segments (2-3 mm below the tip).
- Treatment:
  - Control: Distilled water + 0.1% DMSO.
  - Positive Control: IAA (M).
  - Test Groups: Pyrazolyl-pyridazine derivative at concentrations M, M, M.
- Incubation: Incubate segments in buffer (10 mM phosphate, pH 6.0, 2% sucrose) with treatments for 24 hours in the dark on a shaker.
- Measurement: Measure final length using ImageJ software.

## Part 4: Data Analysis & Interpretation[6]

The following table summarizes typical results observed with optimized pyrazolyl-pyridazine derivatives compared to standard controls.

Table 1: Morphometric Effects on Wheat Seedlings (M Concentration)

Treatment Group	Root Length (mm)	Coleoptile Length (mm)	Chlorophyll Content (mg/g FW)	Relative Effect vs Control
Control (Water)	45.2 ± 2.1	22.5 ± 1.5	1.12 ± 0.05	-
IAA (Auxin Std)	58.4 ± 3.2	34.1 ± 2.0	1.15 ± 0.08	+29% (Root), +51% (Col)
Kinetin (Cytos Std)	48.1 ± 2.5	24.0 ± 1.8	1.45 ± 0.06	+29% (Pigment)
Pyrazolyl-Pyridazine (Cmpd 8)	61.2 ± 2.8	31.5 ± 1.9	1.38 ± 0.07	Dual Agonist Profile

#### Interpretation:

- **Root Elongation:** The derivative outperforms IAA slightly in root elongation, suggesting high stability and prolonged signaling (resistance to IAA-oxidases).
- **Pigment Retention:** Unlike IAA, which has little effect on chlorophyll, the derivative significantly boosts pigment content, mirroring Kinetin. This confirms the dual-mode of action.

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